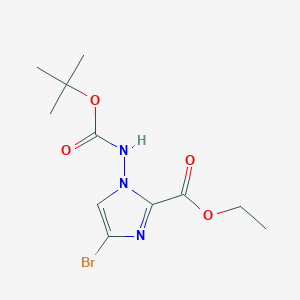
6-Amino-N-(2-(dimethylamino)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an amino group and a dimethylaminoethyl group, making it a versatile molecule for various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide typically involves the reaction of 6-amino-3-pyridinecarboxylic acid with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification methods like crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides or amines depending on the electrophile used.
科学的研究の応用
6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
作用機序
The mechanism of action of 6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action often include signal transduction cascades and metabolic pathways.
類似化合物との比較
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer properties and ability to intercalate with DNA.
2-(Dimethylamino)ethyl methacrylate: Used in polymer chemistry for the synthesis of pH-responsive polymers.
N-(2-(Dimethylamino)ethyl)benzamide: Studied for its potential as a pharmaceutical intermediate.
Uniqueness
6-Amino-N-[2-(dimethylamino)ethyl]-3-pyridinecarboxamide stands out due to its unique combination of a pyridine ring with amino and dimethylaminoethyl groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC名 |
6-amino-N-[2-(dimethylamino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-14(2)6-5-12-10(15)8-3-4-9(11)13-7-8/h3-4,7H,5-6H2,1-2H3,(H2,11,13)(H,12,15) |
InChIキー |
ZSOSIDPUBYFPGY-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=O)C1=CN=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



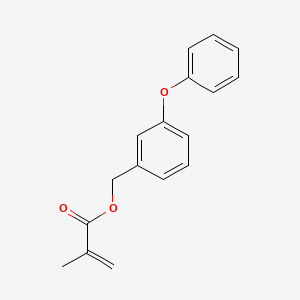

![N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B13934918.png)

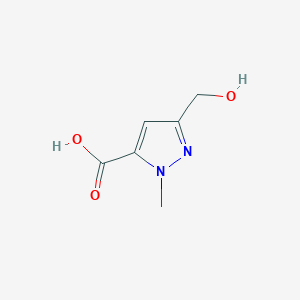
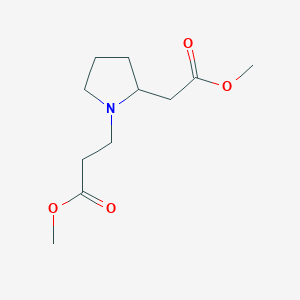
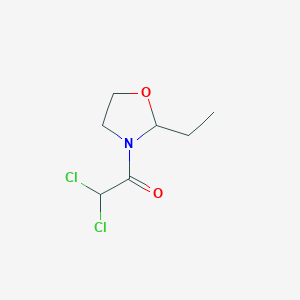
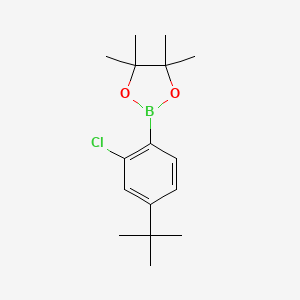
![Methyl 7,8-dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylate](/img/structure/B13934950.png)

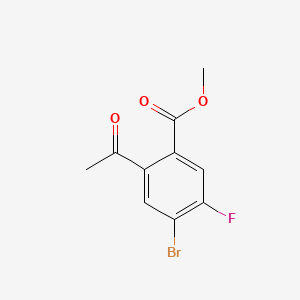
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-4-methylphenyl)benzamide](/img/structure/B13934965.png)
